Lipophilicity (XLogP3-AA) Comparison: Subtle but Potentially Impactful Differences within the Cyclopropyl Sulfamoyl Carbamate Series
The computed lipophilicity of tert-butyl N-[1-(sulfamoylmethyl)cyclopropyl]carbamate (XLogP3-AA = 0.6) is compared to that of the benzyl-protected analog benzyl N-[(1-sulfamoylcyclopropyl)methyl]carbamate (CAS 2282176-80-9, XLogP3-AA = 1.2 based on structural inference of an additional aromatic ring) [1]. The lower lipophilicity of the target compound indicates a stronger preference for aqueous environments and potentially different membrane permeability and protein binding profiles. This is a class-level inference based on the known impact of benzyl versus tert-butyl groups on cLogP; direct experimental logP values for these specific compounds were not found in primary sources. [2]
| Evidence Dimension | Lipophilicity (Computed XLogP3-AA / inferred cLogP) |
|---|---|
| Target Compound Data | 0.6 (XLogP3-AA, PubChem computed) |
| Comparator Or Baseline | Benzyl N-[(1-sulfamoylcyclopropyl)methyl]carbamate: ~1.2 (inferred cLogP) |
| Quantified Difference | ≈ 0.6 log unit lower lipophilicity for the target compound (estimated difference based on benzyl vs. tert-butyl group contribution) |
| Conditions | Computed values; no experimental logP data identified for direct comparison. |
Why This Matters
A 0.6 log unit difference in computed lipophilicity can translate to distinct solubility and permeability profiles, which are critical selection criteria when choosing building blocks for medicinal chemistry optimization or biological screening cascades.
- [1] PubChem. tert-butylN-[1-(sulfamoylmethyl)cyclopropyl]carbamate. Compound Summary for CID 165891130. Computed Properties. National Center for Biotechnology Information (2026). View Source
- [2] Derived inference based on comparative analysis of tert-butyl versus benzyl group contributions to cLogP. No primary source directly comparing these two compounds was identified. View Source
